

Spectroscopic data for 2'-Fluoro-2-phenylacetophenone (NMR, IR, MS)

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Compound of Interest

Compound Name:	2'-Fluoro-2-phenylacetophenone
CAS No.:	77294-82-7
Cat. No.:	B1315302

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A Comprehensive Spectroscopic Guide to 2'-Fluoroacetophenone

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Introduction

2'-Fluoroacetophenone (CAS No. 445-27-2) is a fluorinated aromatic ketone that serves as a vital building block in organic synthesis.^[1] Its chemical reactivity, influenced by the carbonyl group and the ortho-positioned fluorine atom, makes it a valuable intermediate in the development of pharmaceuticals and other fine chemicals.^[1] An unambiguous characterization of this compound is paramount for its application in research and drug development. This guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that define the structure and purity of 2'-Fluoroacetophenone.

The following sections will detail the experimental parameters for acquiring high-quality spectroscopic data and offer expert interpretation of the resulting spectra. This document is

intended for researchers, scientists, and professionals in drug development who require a definitive spectroscopic profile of 2'-Fluoroacetophenone.

Molecular Structure

The structural formula of 2'-Fluoroacetophenone is C_8H_7FO .^[2] The molecule consists of an acetophenone core with a fluorine atom substituted at the 2' position of the phenyl ring.

Figure 1: 2D structure of 2'-Fluoroacetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For fluorinated compounds like 2'-Fluoroacetophenone, ^{19}F NMR provides additional, highly sensitive structural information.

1H NMR Spectroscopy

Proton NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms in the molecule.

Table 1: 1H NMR Data for 2'-Fluoroacetophenone

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.86	ddd	1H	H-6'
7.50	m	1H	H-4'
7.20	t	1H	H-3'
7.12	t	1H	H-5'
2.62	s	3H	-CH ₃

Data acquired in $CDCl_3$ at 400 MHz.^[3]

The 1H NMR spectrum of 2'-Fluoroacetophenone shows distinct signals for the aromatic and aliphatic protons. The methyl protons (-CH₃) of the acetyl group appear as a sharp singlet at

approximately 2.62 ppm, confirming their isolation from other protons.[3] The four protons on the fluorophenyl ring appear in the aromatic region between 7.12 and 7.86 ppm.[3] The downfield shift of the H-6' proton is attributed to the anisotropic effect of the nearby carbonyl group. The splitting patterns (multiplicities) of the aromatic protons are complex due to both proton-proton and proton-fluorine couplings.

- Sample Preparation: Dissolve approximately 5-10 mg of 2'-Fluoroacetophenone in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrument: A 400 MHz (or higher) NMR spectrometer.
- Acquisition Parameters:
 - Pulse Program: Standard single-pulse sequence.
 - Number of Scans: 16-32 scans for a good signal-to-noise ratio.
 - Relaxation Delay: 1-2 seconds.
 - Acquisition Time: 3-4 seconds.
 - Spectral Width: 0-10 ppm.
- Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

¹³C NMR Spectroscopy

Carbon NMR provides information on the different carbon environments within the molecule.

Table 2: ¹³C NMR Data for 2'-Fluoroacetophenone

Chemical Shift (δ) ppm	Assignment
198.5	C=O
162.0 (d, J = 254 Hz)	C-2'
133.5 (d, J = 9 Hz)	C-4'
130.5 (d, J = 2 Hz)	C-6'
124.5 (d, J = 4 Hz)	C-5'
124.0 (d, J = 12 Hz)	C-1'
116.5 (d, J = 22 Hz)	C-3'
29.5	-CH ₃

Predicted data based on similar structures and empirical rules. Experimental data should be verified.

The ¹³C NMR spectrum is expected to show eight distinct signals corresponding to the eight carbon atoms in 2'-Fluoroacetophenone. The carbonyl carbon (C=O) is the most deshielded, appearing significantly downfield around 198.5 ppm. The carbons of the fluorophenyl ring will appear as doublets due to coupling with the fluorine atom (¹JCF, ²JCF, ³JCF, etc.). The C-2' carbon, directly attached to the fluorine, will exhibit a large one-bond coupling constant (¹JCF ≈ 254 Hz). The aliphatic methyl carbon is the most shielded, appearing upfield around 29.5 ppm.

- Sample Preparation: Use the same sample prepared for ¹H NMR.
- Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
- Acquisition Parameters:
 - Pulse Program: Standard proton-decoupled pulse sequence.
 - Number of Scans: 512-1024 scans due to the low natural abundance of ¹³C.
 - Relaxation Delay: 2 seconds.

- Spectral Width: 0-220 ppm.
- Processing: Similar to ^1H NMR processing.

^{19}F NMR Spectroscopy

^{19}F NMR is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ^{19}F nucleus.[4]

The ^{19}F NMR spectrum of 2'-Fluoroacetophenone will show a single multiplet in the typical range for aromatic fluorine compounds (around -110 to -130 ppm relative to CFCl_3). The multiplicity of this signal will be complex due to couplings with the ortho, meta, and para protons of the phenyl ring. The precise chemical shift is highly sensitive to the electronic environment, making it a powerful tool for confirming the substitution pattern.[5]

- Sample Preparation: Use the same sample prepared for ^1H NMR.
- Instrument: An NMR spectrometer equipped with a fluorine probe.
- Acquisition Parameters:
 - Pulse Program: Standard single-pulse sequence, often with proton decoupling to simplify the spectrum.
 - Number of Scans: 16-64 scans.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: A range appropriate for aromatic fluorides (e.g., -100 to -150 ppm).
- Processing: Similar to ^1H NMR, with the chemical shift referenced to an appropriate standard (e.g., CFCl_3).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorptions for 2'-Fluoroacetophenone

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1685	Strong	C=O (carbonyl) stretch
~1600, ~1480	Medium	C=C aromatic ring stretch
~1220	Strong	C-F stretch
~3050	Weak	Aromatic C-H stretch
~2950	Weak	Aliphatic C-H stretch

Data is typical for this class of compound.

The IR spectrum of 2'-Fluoroacetophenone is dominated by a strong absorption band around 1685 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of an aryl ketone. The presence of the fluorophenyl group is confirmed by the C=C stretching vibrations of the aromatic ring and a strong C-F stretching band typically found in the 1250-1100 cm⁻¹ region. Weaker bands corresponding to aromatic and aliphatic C-H stretches are also observed.

- Sample Preparation: Place a small amount of the liquid or solid sample directly onto the ATR crystal.
- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Acquisition:
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Collect the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Parameters:
 - Spectral Range: 4000-400 cm⁻¹.

- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.

Mass Spectrometry (MS)

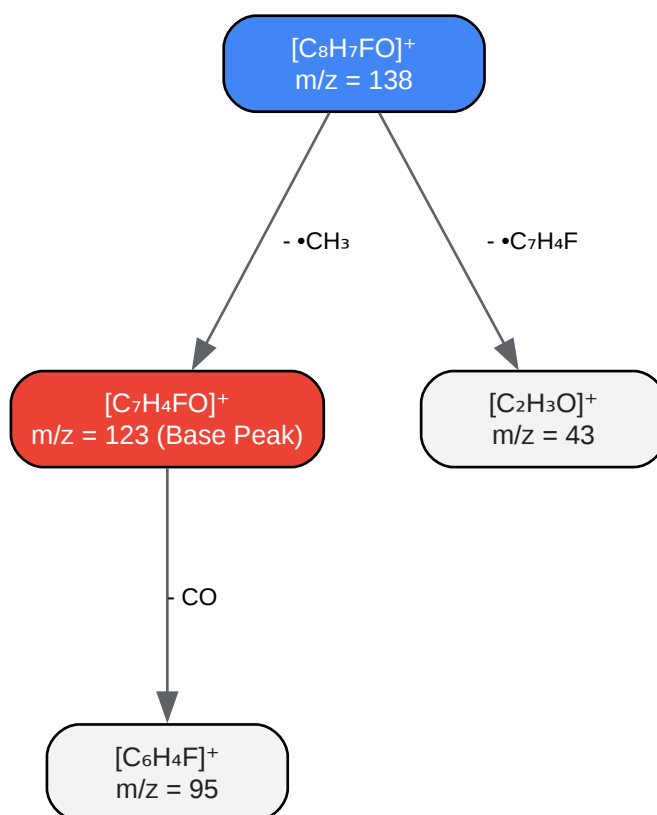
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Table 4: Mass Spectrometry Data for 2'-Fluoroacetophenone (Electron Ionization)

m/z	Relative Intensity (%)	Proposed Fragment
138	24.3	$[\text{M}]^+$ (Molecular Ion)
123	100.0	$[\text{M} - \text{CH}_3]^+$
95	33.4	$[\text{C}_6\text{H}_4\text{F}]^+$
75	10.5	$[\text{C}_6\text{H}_3]^+$
43	10.3	$[\text{CH}_3\text{CO}]^+$

Data from ChemicalBook, acquired at 75 eV.[3]

Under electron ionization (EI), 2'-Fluoroacetophenone undergoes characteristic fragmentation. The molecular ion peak $[\text{M}]^+$ is observed at an m/z of 138, confirming the molecular weight.[3] The most abundant peak, or base peak, is at m/z 123, which corresponds to the loss of a methyl radical ($\bullet\text{CH}_3$) from the molecular ion to form the stable 2-fluorobenzoyl cation.[3][6] Further fragmentation of this cation by loss of carbon monoxide (CO) leads to the fluorophenyl cation at m/z 95.[6][7] The peak at m/z 43 corresponds to the acetyl cation $[\text{CH}_3\text{CO}]^+$.



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Figure 2: Proposed MS fragmentation of 2'-Fluoroacetophenone.

- Sample Preparation: Prepare a dilute solution of 2'-Fluoroacetophenone (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Instrument: A GC-MS system equipped with an electron ionization (EI) source.
- GC Conditions:
 - Column: A nonpolar capillary column (e.g., DB-5ms).
 - Injection Volume: 1 μ L.
 - Inlet Temperature: 250°C.
 - Oven Program: Start at 50°C, hold for 1 minute, then ramp to 250°C at 10°C/min.
- MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from m/z 40 to 200.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.

Conclusion

The collective data from ^1H NMR, ^{13}C NMR, ^{19}F NMR, IR spectroscopy, and mass spectrometry provide a comprehensive and unambiguous spectroscopic profile of 2'-Fluoroacetophenone. The characteristic chemical shifts and coupling patterns in the NMR spectra, the specific absorption frequencies in the IR spectrum, and the predictable fragmentation pattern in the mass spectrum serve as a reliable fingerprint for the identification and quality assessment of this important synthetic intermediate. This guide provides the necessary foundational data and methodologies for scientists working with this compound, ensuring accuracy and reproducibility in their research and development endeavors.

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